molecular formula C16H17Cl2NO2S2 B4865984 2,5-dichloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide

2,5-dichloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide

Cat. No.: B4865984
M. Wt: 390.3 g/mol
InChI Key: RMSAJGYWHTZFJZ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes dichloro and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Chlorination: Introduction of chlorine atoms to the benzene ring.

    Sulfonation: Addition of a sulfonamide group.

    Thioether Formation: Incorporation of the sulfanyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods often utilize automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of sulfonamide groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups.

Scientific Research Applications

2,5-dichloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide involves interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modifying Cellular Processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide

Uniqueness

2,5-dichloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2S2/c1-12-3-2-4-13(9-12)11-22-8-7-19-23(20,21)16-10-14(17)5-6-15(16)18/h2-6,9-10,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSAJGYWHTZFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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